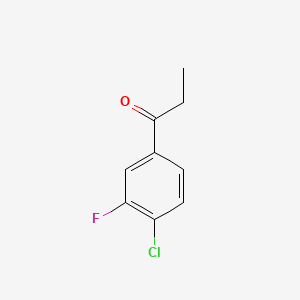

1-(4-Chloro-3-fluorophenyl)propan-1-one

Description

The Legacy of Friedel-Crafts and the Rise of Halogenated Intermediates

The synthesis of 1-(4-Chloro-3-fluorophenyl)propan-1-one is rooted in one of the cornerstones of organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by Charles Friedel and James Crafts, this reaction allows for the formation of carbon-carbon bonds by acylating an aromatic ring. The preparation of this compound typically involves the reaction of 1-chloro-2-fluorobenzene (B165100) with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

While the specific historical account of the first synthesis of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of halogenated organic compounds throughout the 20th century. The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules became a critical strategy in medicinal chemistry and materials science. nih.gov This led to an increased demand for versatile halogenated intermediates like the subject of this article.

Halogenated Propiophenones: Tailoring Molecular Properties for Advanced Synthesis

Halogenated propiophenones, the class of compounds to which this compound belongs, are of significant interest in advanced chemical synthesis. The presence and position of halogen atoms on the aromatic ring profoundly influence the electronic properties and reactivity of the molecule. ewadirect.com The chlorine and fluorine atoms in this compound are electron-withdrawing groups, which can affect the reactivity of the aromatic ring and the carbonyl group.

The specific 4-chloro-3-fluoro substitution pattern is particularly noteworthy. This arrangement can enhance the metabolic stability of molecules derived from this building block, a crucial factor in drug design. nih.gov Furthermore, the presence of halogens can introduce specific interactions, such as halogen bonding, which can be exploited in the design of enzyme inhibitors and other targeted therapeutics. dntb.gov.ua The propiophenone (B1677668) backbone itself provides a reactive handle for a variety of chemical transformations, including reductions, condensations, and multicomponent reactions, making it a versatile scaffold for generating molecular diversity. nih.gov

A Key Player in Modern Synthesis: Current Research and Unexplored Frontiers

Currently, this compound is primarily utilized as an intermediate in the synthesis of a range of target molecules, particularly in the pharmaceutical and agrochemical sectors. Its application as a precursor for more complex structures is a recurring theme in the scientific literature.

However, a comprehensive review of the current research landscape reveals certain knowledge gaps. While its utility as a building block is established, there is a noticeable lack of studies focusing on the compound itself. For instance, detailed investigations into its own biological activities or its potential applications in materials science are scarce. Furthermore, while its role in known synthetic pathways is clear, the exploration of its reactivity in novel, cutting-edge synthetic methodologies, such as photoredox catalysis or continuous flow chemistry, remains an area with significant potential for future research. The development of more sustainable and efficient synthetic routes to this compound itself also presents an opportunity for further investigation.

Chemical and Physical Properties

Below are tables detailing the known and predicted properties of this compound and its closely related analogs.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 39452-64-5 | C9H8ClFO | 186.61 | - | - |

| 3-Chloro-1-(4-fluorophenyl)propan-1-one | 347-93-3 | C9H8ClFO | 186.61 | - | - |

| 1-(4-Chlorophenyl)propan-1-one | 6285-05-8 | C9H9ClO | 168.62 | - | - |

| Spectroscopic Technique | Data |

|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 7.83 (d, J = 8.7 Hz, 2 H), 7.63 (d, J = 8.7 Hz, 2 H), 3.22 (t, J = 7.5 Hz, 2H), 2.67-2.51 (m, 2 H) ppm |

| ¹³C NMR (100 MHz, CDCl₃) | δ 195.3, 134.9, 132.1, 129.5, 128.9, 127.1 (q, J = 275.8 Hz), 31.20 (d, J = 2.9 Hz), 28.29 (q, J = 29.3 Hz) ppm |

| ¹⁹F NMR (282 MHz, CDCl₃) | δ -66.21 (t, J = 10.3 Hz, 3 F) ppm |

| Mass Spectrometry (EI-MS) | m/z (%): 183 (100), 185 (82.34), 157 (32.36), 155 (31.20), 76 (26.45), 75 (21.29), 50 (17.32), 193 (16.11) |

| Infrared (IR) Spectroscopy (KBr) | 2966.3, 2922.8, 1686.4, 1588.6, 1560.8, 1388.4, 1259.3, 1010.9, 780.7, 626.4 cm⁻¹ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPWFFVVAPSNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280619 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-67-7 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Chloro 3 Fluorophenyl Propan 1 One

Established Synthetic Routes to 1-(4-Chloro-3-fluorophenyl)propan-1-one

The construction of the aryl ketone structure of this compound is predominantly accomplished via electrophilic aromatic substitution, with Friedel-Crafts acylation being the most direct and widely employed approach. However, alternative strategies exist to form the propanone core, offering different advantages and circumventing some limitations of the classical methods.

The most direct synthesis of this compound involves the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene (B165100) with an appropriate acylating agent. sigmaaldrich.com This electrophilic aromatic substitution reaction typically utilizes a strong Lewis acid catalyst to generate a reactive acylium ion, which then attacks the electron-rich aromatic ring. masterorganicchemistry.comopenstax.org

The reaction proceeds by treating 1-chloro-2-fluorobenzene with either propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org The mechanism involves the formation of a complex between the Lewis acid and the acyl chloride, leading to the generation of a propanoylium cation (CH₃CH₂CO⁺). This electrophile is then attacked by the aromatic ring. sigmaaldrich.com

The directing effects of the existing substituents (chloro and fluoro groups) on the benzene (B151609) ring are crucial for the regioselectivity of the reaction. Both chlorine and fluorine are ortho, para-directing groups due to their ability to donate lone-pair electrons and stabilize the arenium ion intermediate through resonance. However, they are also deactivating groups due to their inductive electron-withdrawing effects. In the case of 1-chloro-2-fluorobenzene, the incoming propanoyl group is directed primarily to the position para to the fluorine atom (C4), which is also ortho to the chlorine atom. This outcome is favored due to the strong directing effect of the fluorine atom and leads to the desired product, this compound.

Reaction Scheme: Starting Material: 1-Chloro-2-fluorobenzene Acylating Agent: Propanoyl chloride (or Propanoic anhydride) Catalyst: Aluminum chloride (AlCl₃) Product: this compound

While Friedel-Crafts acylation is a primary route, alternative methods can be employed to construct the propanone structure, particularly to avoid the harsh conditions or potential side reactions associated with strong Lewis acids. One such strategy involves a Grignard reaction.

This pathway would begin with the preparation of a Grignard reagent from a suitable brominated precursor, such as 1-bromo-4-chloro-3-fluorobenzene. This organometallic intermediate can then react with propanenitrile. The resulting imine salt is subsequently hydrolyzed under acidic conditions to yield the target ketone, this compound. This method offers an alternative for substrates that may be sensitive to the conditions of a Friedel-Crafts reaction.

Another potential route is the oxidation of a corresponding secondary alcohol, 1-(4-chloro-3-fluorophenyl)propan-1-ol. This alcohol precursor could be synthesized by reacting 4-chloro-3-fluorobenzaldehyde (B1349764) with ethylmagnesium bromide. Subsequent oxidation of the alcohol using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would furnish the desired ketone.

A more distinct approach, adapted from methodologies for similar structures, is the Homer-Wadsworth-Emmons (HWE) reaction. google.com This could involve the reaction of an α-alkoxy benzyl (B1604629) phosphonate (B1237965) with an appropriate ketone, followed by hydrolysis. For this specific target, the synthesis would start with a phosphonate derived from 4-chloro-3-fluorobenzaldehyde. While more complex, such multi-step syntheses can offer greater control and may be suitable for specific applications where direct acylation is problematic. google.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing the reaction conditions for the synthesis of this compound, particularly via Friedel-Crafts acylation, is critical for maximizing product yield and purity while minimizing side reactions. Key parameters that are typically adjusted include the choice of catalyst, the reaction solvent, temperature, and pressure.

The choice of Lewis acid catalyst is paramount in Friedel-Crafts acylation. numberanalytics.com A stoichiometric amount of the catalyst is often required because it complexes with both the acylating agent and the resulting ketone product. organic-chemistry.org

Traditional Lewis Acids: Aluminum chloride (AlCl₃) is a powerful and commonly used catalyst due to its high activity. numberanalytics.com Ferric chloride (FeCl₃) is a milder and often more cost-effective alternative. Boron trifluoride (BF₃) can also be used, sometimes offering higher selectivity for sensitive substrates. numberanalytics.com

Modern Catalytic Systems: Research has focused on developing more efficient and reusable catalysts. Metal triflates, such as hafnium triflate (Hf(OTf)₄) and rare earth triflates (e.g., La(OTf)₃), have shown high catalytic activity, sometimes in sub-stoichiometric amounts. sioc-journal.cncapes.gov.br These catalysts are often more tolerant to moisture and can be easier to handle than traditional Lewis acids. Zeolites and other solid acid catalysts have also been investigated to facilitate easier product separation and catalyst recycling, aligning with principles of green chemistry.

| Catalyst | Relative Strength | Typical Use Case | Advantages | Disadvantages |

|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | Strong | General-purpose for unactivated or deactivated rings | High reactivity, widely available | Hygroscopic, often requires stoichiometric amounts, harsh conditions |

| Ferric chloride (FeCl₃) | Moderate | Acylation of moderately reactive aromatics | Less expensive than AlCl₃, milder conditions | Lower reactivity for deactivated substrates |

| Boron trifluoride (BF₃) | Moderate | Reactions requiring higher selectivity | Can be more selective, gaseous form allows for easy removal | Can be difficult to handle, may require high pressure |

| Rare Earth Triflates (e.g., La(OTf)₃) | Moderate | Solvent-free or milder reaction conditions | Can be used in catalytic amounts, reusable, water tolerant sioc-journal.cn | Higher cost |

The choice of solvent can significantly influence the rate, yield, and selectivity of Friedel-Crafts acylation. stackexchange.com Solvents can affect the solubility of reactants and intermediates, as well as the activity of the catalyst.

Non-polar Solvents: Carbon disulfide (CS₂) and di- or tri-chlorinated methanes (e.g., dichloromethane, chloroform) are common choices. stackexchange.com They are effective at dissolving the reactants and the catalyst-reagent complex. In some cases, non-polar solvents favor the formation of the kinetic product. stackexchange.com

Polar Solvents: Nitrobenzene (B124822) and nitromethane (B149229) are polar solvents that can sometimes accelerate the reaction rate. numberanalytics.com However, they can also form stable complexes with the Lewis acid, potentially reducing its activity or leading to different product distributions. The use of nitrobenzene can favor the formation of the thermodynamically more stable product isomer. stackexchange.com

Solvent-Free Conditions: To improve the environmental profile of the synthesis, solvent-free or "neat" reaction conditions have been explored. sioc-journal.cn These reactions are often conducted at elevated temperatures and may employ highly active catalysts like metal triflates.

| Solvent Type | Examples | General Effects |

|---|---|---|

| Non-polar | Carbon disulfide (CS₂), Dichloromethane (CH₂Cl₂) | Good solubility for reactants; may favor kinetic product formation. stackexchange.com |

| Polar Aprotic | Nitrobenzene, Nitromethane | Can increase reaction rate but may form complexes with the catalyst; can favor thermodynamic product. numberanalytics.comstackexchange.com |

| Ionic Liquids | e.g., Chloroaluminate ILs | Can act as both solvent and catalyst; allows for catalyst recycling. beilstein-journals.org |

| No Solvent | N/A | Environmentally friendly; typically requires higher temperatures and active catalysts. sioc-journal.cn |

Pressure is not a significant variable in most standard laboratory-scale Friedel-Crafts acylations unless a gaseous reactant or solvent (like boron trifluoride) is used. In industrial settings, reactions may be conducted under moderate pressure to control boiling points of low-boiling solvents or to enhance reaction rates, but for the synthesis of this compound, precise temperature control is the more influential parameter.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The application of sustainable and green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance process efficiency. The synthesis of this compound, a valuable chemical intermediate, can be assessed and improved through these principles. A common synthetic route to this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with propanoyl chloride or propanoic anhydride.

Atom Economy and E-Factor Considerations

Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. rsc.org In an ideal reaction, the atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

For the synthesis of this compound via Friedel-Crafts acylation, two primary routes can be considered: using propanoyl chloride or propanoic anhydride as the acylating agent.

Route A: Using Propanoyl Chloride

The reaction involves 1-chloro-2-fluorobenzene and propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reactants: 1-chloro-2-fluorobenzene (C₆H₄ClF), Propanoyl chloride (C₃H₅ClO)

Product: this compound (C₉H₈ClFO)

Byproduct: Hydrochloric acid (HCl)

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-chloro-2-fluorobenzene | C₆H₄ClF | 130.55 |

| Propanoyl chloride | C₃H₅ClO | 92.52 |

| This compound | C₉H₈ClFO | 188.61 |

| Hydrochloric acid | HCl | 36.46 |

Atom Economy Calculation (Route A): Atom Economy = [Molecular Weight of Product / (Molecular Weight of 1-chloro-2-fluorobenzene + Molecular Weight of Propanoyl chloride)] x 100 Atom Economy = [188.61 / (130.55 + 92.52)] x 100 = 84.5%

Route B: Using Propanoic Anhydride

This route uses propanoic anhydride as the acylating agent, often with a Brønsted acid or solid acid catalyst.

Reactants: 1-chloro-2-fluorobenzene (C₆H₄ClF), Propanoic anhydride (C₆H₁₀O₃)

Product: this compound (C₉H₈ClFO)

Byproduct: Propanoic acid (C₃H₆O₂)

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-chloro-2-fluorobenzene | C₆H₄ClF | 130.55 |

| Propanoic anhydride | C₆H₁₀O₃ | 130.14 |

| This compound | C₉H₈ClFO | 188.61 |

| Propanoic acid | C₃H₆O₂ | 74.08 |

Atom Economy Calculation (Route B): Atom Economy = [Molecular Weight of Product / (Molecular Weight of 1-chloro-2-fluorobenzene + Molecular Weight of Propanoic anhydride)] x 100 Atom Economy = [188.61 / (130.55 + 130.14)] x 100 = 72.3%

From an atom economy perspective, the route using propanoyl chloride is more efficient. However, other factors such as the nature of byproducts and catalyst choice are also crucial.

The Environmental Factor (E-Factor) provides a broader measure of the environmental impact of a chemical process, defined as the total mass of waste generated per unit of product. sescollege.ac.in A lower E-factor indicates a more environmentally friendly process. sescollege.ac.in

E-Factor = Total Waste (kg) / Product (kg)

The E-factor considers solvent losses, reaction byproducts, and catalyst and reagent waste. For traditional Friedel-Crafts acylations using stoichiometric amounts of AlCl₃, the E-factor is often high due to the large volume of acidic waste generated during aqueous workup to remove the catalyst. researchgate.net Utilizing catalytic amounts of solid acids or recyclable catalysts can significantly reduce the E-factor. researchgate.net

| Metric | Route A (Propanoyl Chloride) | Route B (Propanoic Anhydride) | Greener Alternative (Catalytic) |

| Atom Economy | 84.5% | 72.3% | Dependent on specific reaction |

| E-Factor | High (with stoichiometric AlCl₃) | Moderate to High | Potentially Low |

Use of Renewable Feedstocks and Environmentally Benign Solvents

Renewable Feedstocks: The core aromatic structure of this compound is derived from petrochemical sources. While the direct synthesis from renewable feedstocks is currently challenging, research into producing aromatic compounds from biomass is an active area. rsc.org For instance, lignin, a major component of biomass, is a rich source of aromatic compounds. rsc.org The propionyl group can potentially be derived from renewable resources like propanoic acid, which can be produced through the fermentation of biomass.

Environmentally Benign Solvents: Traditional Friedel-Crafts acylations often employ hazardous and volatile organic solvents such as dichloromethane, carbon disulfide, or nitrobenzene. Green chemistry principles advocate for the replacement of these with more environmentally benign alternatives.

Solvent-Free Conditions: Conducting the reaction without a solvent is an ideal green approach, reducing waste and simplifying purification. ijcps.org Solvent-free Friedel-Crafts acylations have been successfully demonstrated for various aromatic compounds. sioc-journal.cn

Deep Eutectic Solvents (DESs): These are mixtures of salts that form a liquid at a lower temperature than either of the individual components. rsc.orgrsc.org They can act as both the solvent and the catalyst, are often biodegradable, and have low volatility. rsc.orgrsc.org For example, a deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride has been used as a dual-function catalyst and green solvent for Friedel-Crafts acylation. rsc.orgrsc.org

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can be used as recyclable solvents and catalysts in Friedel-Crafts reactions. numberanalytics.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative.

Process Intensification and Scale-Up Strategies for this compound Production

Process Intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the production of this compound, several strategies can be employed:

Microreactors: These are small, continuous-flow reactors that offer excellent heat and mass transfer, precise control over reaction conditions, and enhanced safety, especially for highly exothermic reactions like Friedel-Crafts acylation. numberanalytics.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and potentially higher yields. rsc.orgrsc.org This has been successfully applied to Friedel-Crafts acylations. rsc.orgrsc.org

Catalyst Recycling: The use of heterogeneous or immobilized catalysts allows for easy separation and reuse, reducing waste and production costs. Solid acid catalysts like zeolites, clays, and sulfated zirconia are promising alternatives to traditional Lewis acids. researchgate.netijcps.org

Scale-Up Strategies: Scaling up the production of this compound requires careful consideration of several factors:

Heat Management: Friedel-Crafts acylations are often exothermic. Effective heat removal is crucial to prevent side reactions and ensure safety. Continuous flow reactors offer a significant advantage in this regard compared to batch reactors.

Mass Transfer: Efficient mixing of reactants and catalyst is essential for achieving high conversions and selectivities. In heterogeneous catalytic systems, ensuring good contact between the solid catalyst and the liquid reaction mixture is critical.

Work-up and Purification: The choice of catalyst and solvent greatly influences the complexity of the work-up procedure. Using a recyclable solid acid catalyst, for instance, can simplify the process to a simple filtration step, avoiding the large volumes of aqueous waste generated in traditional methods. ijcps.org

By integrating green chemistry principles and process intensification strategies, the production of this compound can be made more sustainable, efficient, and cost-effective.

Based on a comprehensive review of available scientific literature, detailed experimental data for the advanced spectroscopic and crystallographic characterization of the specific compound this compound is not publicly available. While spectral data exists for structurally similar compounds, such as 1-(4-chlorophenyl)propan-1-one and other halogenated propiophenones, a complete analysis as specified in the requested outline for this compound itself has not been located.

Therefore, it is not possible to provide the in-depth analysis and data tables for the following sections as requested:

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Chloro 3 Fluorophenyl Propan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Studies of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Solid-State NMR Investigations of Crystalline Forms and Molecular Dynamics

To provide scientifically accurate and verifiable information, direct experimental investigation of this compound would be required to generate the specific data for FT-IR, Raman, multi-dimensional NMR, ¹⁹F NMR, and solid-state NMR analyses. Without such published research, generating the requested article with the required data tables and detailed findings would be speculative.

Mass Spectrometric Elucidation of Fragmentation Pathways of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. The following sections detail the expected outcomes from high-resolution and tandem mass spectrometry analyses of this compound.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition. The molecular formula of this compound is C₉H₈ClFO. The exact mass can be calculated by summing the precise masses of its constituent isotopes.

Table 1: Predicted HRMS Data for the Molecular Ion of this compound

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ³⁵Cl | 34.968853 |

| ¹⁹F | 18.998403 |

| ¹⁶O | 15.994915 |

| Calculated Exact Mass [M]⁺ | 186.024786 |

| Calculated Exact Mass [M+2]⁺ | 188.021836 |

The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak. The [M]⁺ peak would correspond to the molecule containing ³⁵Cl, while the [M+2]⁺ peak, with approximately one-third the intensity, would correspond to the molecule containing ³⁷Cl.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate product ions. The fragmentation pattern provides valuable information about the molecule's structure. For aromatic ketones, fragmentation is often initiated by cleavage of the bonds adjacent to the carbonyl group. libretexts.org

The primary fragmentation pathways for this compound are expected to involve:

α-Cleavage: The most common fragmentation for ketones is the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. This would result in the loss of an ethyl radical (•C₂H₅) to form a stable acylium ion.

McLafferty Rearrangement: While less common for aromatic ketones without a sufficiently long alkyl chain, this rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. In this specific compound, a classical McLafferty rearrangement is not possible.

Cleavage involving the aromatic ring: Fragmentation can also occur through the loss of the halogen atoms or cleavage of the aromatic ring itself.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |

| 157.00 | [C₇H₃ClFO]⁺ | α-Cleavage: Loss of •C₂H₅ |

| 141.00 | [C₇H₃ClFO - CO]⁺ | Loss of CO from the acylium ion |

| 111.01 | [C₆H₃Cl]⁺ | Cleavage of the C-C bond between the ring and carbonyl group |

| 129.02 | [C₇H₃FO]⁺ | Loss of Cl• from the acylium ion |

The fragmentation would likely be dominated by the formation of the 4-chloro-3-fluorobenzoyl cation at m/z 157. This ion is stabilized by resonance and is a common feature in the mass spectra of similar propiophenones. nih.gov

X-ray Crystallography and Solid-State Structure Determination of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, we can infer its solid-state characteristics from related compounds. uomphysics.netkab.ac.ugnih.govresearchgate.net

C-H···O Hydrogen Bonds: The carbonyl oxygen is a good hydrogen bond acceptor and is likely to form weak hydrogen bonds with aromatic and aliphatic C-H groups of neighboring molecules. nih.gov

Halogen Bonding: The chlorine and fluorine atoms on the phenyl ring can participate in halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. nih.gov

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure. The presence of electron-withdrawing halogens can influence the nature and geometry of these interactions.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in aromatic ketones. kpi.uatandfonline.comtandfonline.com Different polymorphs can exhibit distinct physical properties. The crystallization conditions, such as the solvent used and the rate of cooling, can influence which polymorph is obtained. For this compound, it is plausible that different crystalline forms could be isolated, each with unique packing arrangements and intermolecular interactions.

The conformation of the molecule in the solid state is determined by a balance between intramolecular steric effects and intermolecular packing forces. The key conformational feature of this compound is the torsion angle between the plane of the phenyl ring and the plane of the carbonyl group. In related structures, this dihedral angle can vary, leading to different molecular shapes. mdpi.comnih.gov The ethyl group will also adopt a specific conformation to minimize steric hindrance. The planarity or non-planarity of the molecule will have a significant impact on the efficiency of crystal packing.

Theoretical and Computational Investigations of 1 4 Chloro 3 Fluorophenyl Propan 1 One

Quantum Chemical Calculations and Electronic Structure Analysis of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to yield information about molecular energy, geometry, and electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and relative stability of molecules like this compound. A typical DFT study, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), would begin by optimizing the molecule's geometry to find the lowest energy arrangement of its atoms.

For this compound, the key geometrical parameters of interest would be the bond lengths and angles of the propanone side chain, the aromatic ring, and the orientation of the side chain relative to the ring. The presence of the electronegative chlorine and fluorine atoms on the phenyl ring is expected to influence the ring's geometry and the electronic properties of the carbonyl group. DFT calculations would provide precise values for these parameters. Vibrational frequency analysis is then typically performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

Table 1: Representative Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-Cl Bond Length | ~1.75 Å |

| C-F Bond Length | ~1.36 Å |

| Dihedral Angle (Ring-C=O) | ~20-30° |

| Total Energy | (Specific Value in Hartrees) |

| Dipole Moment | (Specific Value in Debye) |

Note: The data in this table is illustrative and represents typical values for similar molecules. Actual calculated values would be specific to this compound.

Ab initio methods, which are based on first principles without the use of empirical data, provide a rigorous way to predict electronic properties. youtube.com Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to calculate properties like ionization potential, electron affinity, and dipole moment. These calculations would reveal how the electron density is distributed across the molecule, influenced by the inductive and resonance effects of the chloro and fluoro substituents. The results would show a significant polarization of the carbonyl group and an electron-withdrawing effect from the halogenated ring.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is crucial for understanding the flexibility of the molecule and identifying its most stable spatial arrangements. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carbonyl carbon to the phenyl ring.

A potential energy surface (PES) scan would be performed by systematically rotating this dihedral angle and calculating the energy at each step. This would likely reveal two main energy minima corresponding to conformations where the propanoyl group is not coplanar with the aromatic ring to minimize steric hindrance. The global minimum would represent the most populated conformation at equilibrium. Studies on similar aromatic ketones often show that non-planar conformations are favored. mdpi.comnih.gov

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Dihedral Angle (Ring-C=O) | Relative Energy (kcal/mol) | Conformation Type |

| 0° | 2.5 | Eclipsed (Transition State) |

| ~30° | 0.0 | Skewed (Global Minimum) |

| 90° | 1.8 | Orthogonal (Transition State) |

| ~150° | 0.2 | Skewed (Local Minimum) |

| 180° | 2.8 | Eclipsed (Transition State) |

Note: This data is representative and illustrates the expected energetic profile from a PES scan.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction for this compound

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP is a color-coded plot of the electrostatic potential on the electron density surface.

For this compound, the MEP map would show the most negative potential (typically colored red) localized on the oxygen atom of the carbonyl group, indicating its high electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the carbonyl carbon and the hydrogen atoms, highlighting them as sites for nucleophilic attack. The halogen atoms and the aromatic ring would also exhibit distinct electrostatic features, with the electronegative halogens influencing the potential across the ring. rsc.orgnih.govnih.gov This analysis is critical for rationalizing the molecule's interaction with other chemical species. acs.org

Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Predictions Involving this compound

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The energy, shape, and location of these orbitals are key to understanding reaction mechanisms.

For this compound, the HOMO would likely be localized on the aromatic ring and the lone pairs of the carbonyl oxygen, representing the most available electrons for donation in a reaction. The LUMO, on the other hand, would be expected to be centered on the carbonyl group, specifically the antibonding π* orbital, indicating the most favorable site for accepting electrons from a nucleophile. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. mdpi.complos.org

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -7.5 | Phenyl Ring, Carbonyl Oxygen |

| LUMO | -1.2 | Carbonyl Group (C=O π*) |

| HOMO-LUMO Gap | 6.3 | - |

Note: These energy values are hypothetical and serve to illustrate the expected output from a quantum chemical calculation.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its interactions with a solvent. chemrxiv.org By simulating the motion of the molecule and surrounding solvent molecules over time, MD can provide insights into solvation effects, the structure of the solvation shell, and dynamic conformational changes.

An MD simulation of this compound in a solvent like water would reveal how water molecules arrange themselves around the solute. It is expected that the polar carbonyl group would form hydrogen bonds with water molecules. The hydrophobic halogenated phenyl ring, however, would have a different interaction profile, likely leading to a structured "cage" of water molecules around it. Analysis of radial distribution functions from the simulation data would quantify these interactions, showing the probable distances between specific atoms of the solute and the solvent molecules, thus defining the solvation shell structure. researchgate.net

Reaction Chemistry, Derivatization, and Transformation of 1 4 Chloro 3 Fluorophenyl Propan 1 One

Functional Group Transformations of the Ketone Moiety in 1-(4-Chloro-3-fluorophenyl)propan-1-one

The carbonyl group is a cornerstone of the reactivity of this compound, readily undergoing a variety of transformations to afford a diverse array of functional groups.

Reduction Reactions to Corresponding Alcohols (e.g., chemoselective reductions)

The reduction of the ketone functionality in this compound to its corresponding secondary alcohol, 1-(4-chloro-3-fluorophenyl)propan-1-ol, is a fundamental transformation. This can be achieved using a range of reducing agents. For instance, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol provides a mild and effective method for this conversion. More potent reducing agents such as lithium aluminum hydride (LiAlH₄) can also be employed, though with less chemoselectivity if other reducible functional groups were present.

The enantioselective reduction of analogous prochiral ketones has been a subject of significant research, often employing biocatalysts or chiral chemical catalysts to yield optically active alcohols. For example, the bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota cells has been shown to produce (S)-(-)-1-(4-fluorophenyl)ethanol with high enantiomeric excess (98% ee) and a yield of 66% when conducted in the presence of glucose. researcher.life Similarly, recombinant E. coli cells have been used for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone to (R)-1-[3-(trifluoromethyl)phenyl]ethanol with over 99.9% enantiomeric excess. nih.gov These examples highlight the potential for achieving high stereoselectivity in the reduction of the ketone in this compound.

| Catalyst/Reducing Agent | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| Daucus carota cells, glucose | 1-(4-fluorophenyl)ethanone | (S)-(-)-1-(4-fluorophenyl)ethanol | 66 | 98 |

| Recombinant E. coli cells | 3'-(trifluoromethyl)acetophenone | (R)-1-[3-(trifluoromethyl)phenyl]ethanol | >90 | >99.9 |

Oxidation and Rearrangement Reactions

Ketones like this compound are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

A more synthetically useful oxidation is the Baeyer-Villiger oxidation, which converts ketones into esters. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnih.gov This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

For this compound, there are two possible products from the Baeyer-Villiger oxidation: 4-chloro-3-fluorophenyl propanoate (resulting from phenyl group migration) and ethyl 4-chloro-3-fluorobenzoate (resulting from ethyl group migration). Based on the established migratory aptitude, the 4-chloro-3-fluorophenyl group (an aryl group) would be expected to migrate in preference to the ethyl group (a primary alkyl group).

| Oxidizing Agent | Substrate | Predicted Major Product |

| m-CPBA | This compound | 4-chloro-3-fluorophenyl propanoate |

Nucleophilic Addition and Condensation Reactions (e.g., Wittig, Reformatsky)

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles.

The Wittig reaction provides a powerful method for the synthesis of alkenes from ketones. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction involves a phosphonium ylide, which adds to the ketone to form a betaine intermediate that subsequently collapses to an alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Non-stabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org For example, the reaction of this compound with methylenetriphenylphosphorane (Ph₃P=CH₂) would yield 1-(4-chloro-3-fluorophenyl)-1-propene.

The Reformatsky reaction is another important carbon-carbon bond-forming reaction that involves the addition of an organozinc reagent derived from an α-halo ester to a ketone. acs.org The reaction of this compound with ethyl bromoacetate in the presence of zinc would yield ethyl 3-(4-chloro-3-fluorophenyl)-3-hydroxy-2-methylpentanoate. This reaction is particularly useful as the resulting β-hydroxy esters are valuable synthetic intermediates.

| Reaction | Reagents | Expected Product |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(4-chloro-3-fluorophenyl)-1-propene |

| Reformatsky Reaction | Ethyl bromoacetate, Zinc | Ethyl 3-(4-chloro-3-fluorophenyl)-3-hydroxy-2-methylpentanoate |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring of this compound

The halogenated phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome being influenced by the directing effects of the existing substituents.

The propanoyl group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. csbsju.eduyoutube.com The chlorine and fluorine atoms are also deactivating but are ortho, para-directing due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. wikipedia.org The directing effects of these substituents are therefore in opposition. In such cases, the position of the incoming electrophile is often a mixture of isomers, and the precise outcome can be difficult to predict without experimental data. However, the strong deactivating effect of the carbonyl group would likely favor substitution at the positions meta to it (positions 2 and 6), while the ortho, para-directing nature of the halogens would direct towards positions 2 and 6 (ortho to fluorine and meta to chlorine) and position 5 (para to chlorine and meta to fluorine).

Nucleophilic aromatic substitution (SNAᵣ) on the other hand, is facilitated by the presence of electron-withdrawing groups. chemistrysteps.comlibretexts.org The propanoyl group, being electron-withdrawing, activates the ring towards nucleophilic attack. The reaction typically involves the displacement of a halide by a strong nucleophile. In this compound, both chlorine and fluorine are potential leaving groups. Generally, fluorine is a better leaving group than chlorine in S NAr reactions due to its higher electronegativity, which makes the carbon atom it is attached to more electrophilic. chemistrysteps.com Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom (position 3).

Synthesis of Analogues and Derivatives from this compound

The propanone side chain of this compound offers further opportunities for structural modification, allowing for the synthesis of a wide range of analogues and derivatives.

Structural Modifications at the Propanone Side Chain

The α-protons on the methylene group of the propanone side chain are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles to introduce new substituents at the α-position. For example, alkylation with an alkyl halide would introduce an alkyl group at the carbon adjacent to the carbonyl.

Another important reaction involving the α-position is the Mannich reaction . This is a three-component condensation reaction involving the ketone, an aldehyde (often formaldehyde), and a primary or secondary amine. academicjournals.orgevitachem.comresearchgate.net The reaction of this compound with formaldehyde and a secondary amine, such as dimethylamine, would yield a β-amino ketone, a so-called Mannich base. These compounds are valuable synthetic intermediates and often exhibit biological activity.

| Reaction | Reagents | Expected Product Class |

| α-Alkylation | 1. Strong base (e.g., LDA), 2. Alkyl halide (R-X) | α-Alkyl-1-(4-chloro-3-fluorophenyl)propan-1-one |

| Mannich Reaction | Formaldehyde, Secondary amine (e.g., HNMe₂) | β-Amino-1-(4-chloro-3-fluorophenyl)propan-1-one |

Modifications and Substitutions on the 4-Chloro-3-fluorophenyl Ring

The 4-chloro-3-fluorophenyl group of this compound is amenable to various modifications, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The reactivity of the ring is influenced by the electronic properties of the substituents: the propanoyl group is electron-withdrawing, while the halogen atoms (chlorine and fluorine) are inductively withdrawing but can also act as weak π-donors.

In nucleophilic aromatic substitution, an electron-poor aromatic ring is attacked by a nucleophile, leading to the substitution of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comlibretexts.org For this compound, the propanoyl group activates the ring for such attacks, particularly at the positions ortho and para to it.

The chlorine atom is situated para to the activating propanoyl group, making its substitution via SNAr plausible. The fluorine atom, while generally a better leaving group in SNAr due to the high electronegativity polarizing the C-F bond, is in the meta position to the propanoyl group and thus less activated. libretexts.org Therefore, regioselective substitution of the chlorine atom is expected under SNAr conditions.

Palladium-catalyzed cross-coupling reactions offer powerful alternatives for modifying the aromatic ring. Reactions such as the Buchwald-Hartwig amination and the Suzuki coupling are instrumental in forming new carbon-nitrogen and carbon-carbon bonds, respectively. wikipedia.orgwikipedia.org These methods are widely used in pharmaceutical and materials chemistry and could be applied to substitute the chloro or fluoro groups on the phenyl ring of the target compound, though specific examples for this substrate are not prevalent in the literature.

| Reaction Type | Potential Nucleophile/Coupling Partner | Potential Product Type | Notes |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Amines (R2NH), Alkoxides (RO-), Thiolates (RS-) | Substituted anilines, aryl ethers, aryl thioethers | Reaction is favored at the 4-position (Cl) due to activation by the para-propanoyl group. |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Aryl amines | A versatile palladium-catalyzed method for C-N bond formation. libretexts.orgorganic-chemistry.org |

| Suzuki Coupling | Aryl or Vinyl Boronic Acids/Esters | Biaryls, Styrenes | A robust palladium-catalyzed method for C-C bond formation. organic-chemistry.orglibretexts.org |

Regioselective and Stereoselective Synthesis of Complex Derivatives

This compound serves as a prochiral ketone, making it an ideal precursor for the stereoselective synthesis of chiral alcohols. A significant application is its use in the synthesis of (S)-N-(3-(1-(4-chloro-3-fluorophenyl)-1-hydroxypropyl)pyridin-2-yl)-4-methylbenzenesulfonamide, a pharmaceutically relevant molecule.

The key transformation is the asymmetric reduction of the ketone to the corresponding chiral alcohol, (S)-1-(4-chloro-3-fluorophenyl)propan-1-ol. This is achieved with high enantioselectivity using a chiral catalyst system. Specifically, the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is highly effective for this purpose.

In a documented synthesis, the reduction was performed using (R)-2-methyl-CBS-oxazaborolidine as the catalyst and borane-dimethyl sulfide complex (BMS) as the hydride source. This method provides the (S)-alcohol with high enantiomeric excess (e.e.), demonstrating precise stereochemical control.

| Reactant | Catalyst | Reagent | Solvent | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| This compound | (R)-2-Methyl-CBS-oxazaborolidine | Borane-dimethyl sulfide complex (BMS) | Tetrahydrofuran (THF) | (S)-1-(4-Chloro-3-fluorophenyl)propan-1-ol | >95% |

Mechanistic Studies of Key Transformations Involving this compound

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone transformation for this compound, and its mechanism is well-established. organic-chemistry.orgalfa-chemistry.com The reaction's high enantioselectivity is rationalized by a predictable catalytic cycle involving the chiral oxazaborolidine catalyst. nrochemistry.comwikipedia.org

The proposed mechanism proceeds via the following key steps:

Catalyst-Borane Complex Formation : The borane reagent (e.g., BH₃ from BMS) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst. wikipedia.orgyoutube.com

Ketone Coordination : The ketone substrate, this compound, coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. The coordination occurs preferentially from the sterically less hindered face of the ketone's carbonyl group. The orientation is dictated by the chiral environment of the catalyst, with the larger substituent of the ketone (the 4-chloro-3-fluorophenyl group) oriented away from the steric bulk of the catalyst. alfa-chemistry.comnrochemistry.com

Intramolecular Hydride Transfer : A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone. This transfer occurs through a highly organized, six-membered ring transition state. youtube.com This face-selective hydride delivery is the origin of the high enantioselectivity.

Product Release and Catalyst Regeneration : The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in another catalytic cycle. An acidic workup is typically performed to hydrolyze the alkoxyborane and yield the final chiral alcohol product. youtube.com

This mechanism explains the high efficiency and predictability of the CBS reduction, making it a powerful tool for producing enantiomerically enriched alcohols from prochiral ketones like this compound. organic-chemistry.org

Catalytic Transformations Utilizing this compound as a Substrate or Intermediate

The utility of this compound as a substrate in catalytic transformations is best exemplified by its role in asymmetric synthesis. As detailed previously, it is a key intermediate that is transformed via a catalytic stereoselective reduction.

The asymmetric reduction of the ketone functionality is a critical step in the synthesis of more complex chiral molecules. The use of chiral oxazaborolidine catalysts, such as (R)-2-methyl-CBS-oxazaborolidine, allows for the efficient and highly selective conversion of the prochiral ketone into a single enantiomer of the corresponding secondary alcohol. tcichemicals.com This catalytic process is highly valued for its ability to create a stereocenter with a high degree of control, which is often a crucial requirement in the synthesis of active pharmaceutical ingredients.

The transformation highlights the importance of catalytic methods in modern organic synthesis, enabling the production of optically active compounds that would be difficult to obtain through classical stoichiometric methods. The reaction is atom-economical and relies on a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product, embodying the principles of green chemistry.

Advanced Analytical Methodologies for 1 4 Chloro 3 Fluorophenyl Propan 1 One

Chromatographic Separation and Purity Assessment of 1-(4-Chloro-3-fluorophenyl)propan-1-one

Chromatographic techniques are fundamental in determining the purity of this compound by separating it from potential impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) each offer unique advantages for the analysis of this halogenated aromatic ketone.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the purity assessment of non-volatile compounds like this compound. Method development would typically involve reverse-phase chromatography, which is well-suited for moderately polar compounds.

For achiral analysis, a C18 or a phenyl-hexyl column could provide the necessary selectivity for separating closely related impurities. The presence of the aromatic ring and the halogen substituents in the analyte suggests that a phenyl-based stationary phase might offer enhanced π-π interactions, leading to better separation from non-aromatic impurities.

Given that this compound possesses a chiral center at the carbon bearing the carbonyl group if a substitution were present on the adjacent carbon of the propyl chain, chiral HPLC would be necessary for the separation of its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral ketones. The selection of the mobile phase, typically a mixture of a non-polar organic solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is critical for achieving optimal enantioseparation.

Table 1: Proposed HPLC Method Parameters for Purity and Chiral Analysis

| Parameter | Achiral Purity Assessment | Chiral Separation |

|---|---|---|

| Column | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm | Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Column Temp. | 30 °C | 25 °C |

| Injection Vol. | 10 µL | 10 µL |

Gas Chromatography (GC) Applications and Parameters

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its relatively low molecular weight and expected volatility, this compound is amenable to GC analysis. This method is particularly useful for detecting volatile impurities that may not be easily observed by HPLC.

A mid-polarity capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would be a suitable choice for the separation of the target compound from its potential impurities. The temperature program would need to be optimized to ensure adequate separation of all components within a reasonable analysis time. A flame ionization detector (FID) would provide a robust and linear response for quantification, while a mass spectrometer (MS) would offer definitive identification of the separated components based on their mass spectra.

Table 2: Suggested GC Method Parameters

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Mass Range | 40-450 amu |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical fluid chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and efficiency, particularly for chiral separations. For this compound, SFC could be a valuable alternative to HPLC for enantiomeric resolution.

The use of polysaccharide-based chiral stationary phases is also common in SFC. The addition of a polar co-solvent, such as methanol (B129727) or ethanol, to the supercritical CO2 mobile phase is typically required to modulate the retention and selectivity. SFC often provides faster separations and reduced solvent consumption compared to HPLC.

Quantitative Analytical Techniques for this compound

Accurate quantification of this compound is crucial for various applications. Spectrophotometric and titrimetric methods can provide reliable concentration determination.

Spectrophotometric Methods for Concentration Determination (e.g., UV-Vis)

UV-Vis spectrophotometry is a straightforward and widely used technique for the quantification of compounds that absorb ultraviolet or visible light. The presence of the substituted phenyl ring in this compound results in strong UV absorbance.

To determine the concentration of this compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for propiophenone (B1677668) derivatives is typically in the range of 240-280 nm. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.

Titrimetric Approaches and Derivatization for Analysis

Titrimetric methods, while more traditional, can offer high accuracy and precision for the quantification of ketones. A common approach for the determination of ketones is based on the reaction with hydroxylamine (B1172632) hydrochloride. In this reaction, the carbonyl group of the ketone reacts with hydroxylamine hydrochloride to form an oxime, liberating one equivalent of hydrochloric acid (HCl).

The liberated HCl can then be titrated with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator or a potentiometric endpoint. The amount of ketone in the sample is directly proportional to the amount of HCl liberated.

For enhanced selectivity and sensitivity, especially in complex matrices, derivatization of the carbonyl group can be employed prior to chromatographic analysis. Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with ketones to form highly colored and UV-active hydrazones, which can be readily quantified by HPLC with UV detection.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hydroxylamine hydrochloride |

| 2,4-dinitrophenylhydrazine (DNPH) |

| Sodium hydroxide |

Trace Analysis and Detection of this compound in Complex Chemical Mixtures

The detection of trace levels of this compound in complex matrices, such as environmental samples or industrial process streams, presents significant analytical challenges. These challenges include matrix interference, low analyte concentration, and the potential for co-elution with other compounds. To overcome these obstacles, a combination of efficient sample preparation techniques and highly sensitive detection methods is required.

Methodologies for trace analysis of carbonyl compounds, including ketones, often involve a derivatization step to enhance their detectability. researchgate.netepa.gov For instance, reagents like 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes and ketones to form stable hydrazones that can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection. epa.gov Another effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms oximes that are highly responsive to gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS). sigmaaldrich.com Given the structure of this compound, such derivatization strategies would be highly applicable.

Solid-phase microextraction (SPME) is a powerful sample preparation technique that can be used for the extraction and preconcentration of volatile and semi-volatile organic compounds from various matrices. sigmaaldrich.com For the analysis of this compound in a complex mixture, SPME with a suitable fiber coating, followed by thermal desorption into a GC system, would offer a rapid and solvent-free approach to sample preparation, minimizing matrix effects and enhancing sensitivity. sigmaaldrich.com

The choice of the analytical instrument and detector is paramount for achieving low detection limits. For halogenated compounds like this compound, a gas chromatograph coupled with an electron capture detector (GC-ECD) would provide excellent sensitivity due to the presence of chlorine and fluorine atoms. For more definitive identification and quantification, mass spectrometry-based methods are preferred.

Table 1: Potential Methodologies for Trace Analysis of this compound

| Analytical Technique | Sample Preparation | Principle | Anticipated Limit of Detection (LOD) | Key Advantages |

| HPLC-UV | Derivatization with DNPH | Separation of the DNPH derivative by reversed-phase HPLC and detection by UV absorbance. epa.gov | Low ppb range | Robust, widely available, suitable for routine analysis. |

| GC-ECD | SPME or Liquid-Liquid Extraction | Separation by capillary GC and highly sensitive detection of the halogenated analyte. | Sub-ppb to ppt (B1677978) range | Extremely sensitive to halogenated compounds. |

| GC-MS | SPME or Liquid-Liquid Extraction with optional derivatization (e.g., PFBHA) | Separation by GC followed by mass spectrometric detection for high selectivity and structural confirmation. sigmaaldrich.comresearchgate.net | Low ppb to high ppt range | High selectivity, structural confirmation, and quantification. |

| LC-MS/MS | Direct injection or Solid-Phase Extraction | Chromatographic separation followed by tandem mass spectrometry for high sensitivity and specificity. chromatographyonline.comrsc.org | Low ppb to sub-ppb range | High sensitivity and selectivity, suitable for complex matrices. |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS, GC-IR) for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of compounds in complex mixtures. These techniques provide not only quantitative data but also structural information, which is crucial for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. ajrconline.org In the context of this compound, a sample extract would be injected into the GC, where the compound is separated from other components of the mixture based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification. researchgate.net The presence of chlorine and fluorine atoms would produce a characteristic isotopic pattern, further aiding in the confirmation of the compound's identity. GC-MS methods have been successfully developed for the analysis of structurally related synthetic cathinones. nih.govshimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are thermally labile or have low volatility, LC-MS/MS is the technique of choice. rsc.org High-performance liquid chromatography (HPLC) separates the components of a mixture in the liquid phase. The eluent from the HPLC column is then introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity by isolating a specific parent ion and then fragmenting it to produce characteristic daughter ions. chromatographyonline.com This technique is particularly powerful for analyzing trace levels of compounds in very complex matrices, such as biological fluids or environmental samples. shimadzu.com The analysis of other fluorinated compounds has been effectively demonstrated using LC-MS/MS. shimadzu.com

Gas Chromatography-Infrared Spectroscopy (GC-IR)

GC-IR combines the separation power of gas chromatography with the structural identification capabilities of infrared spectroscopy. numberanalytics.com As components elute from the GC column, they pass through a light pipe in the IR spectrometer, and a full IR spectrum is obtained for each separated compound. This technique is highly specific for isomer differentiation, which can be challenging for MS alone. spectra-analysis.com For this compound, the IR spectrum would show a strong absorption band characteristic of the carbonyl (C=O) group, as well as absorptions corresponding to the aromatic ring and the carbon-halogen bonds. spectroscopyonline.com This provides complementary structural information to mass spectrometry. epa.gov

Table 2: Overview of Hyphenated Techniques for the Analysis of this compound

| Technique | Separation Principle | Detection Principle | Information Obtained | Primary Application |

| GC-MS | Volatility and polarity | Mass-to-charge ratio of fragment ions | Molecular weight and fragmentation pattern for structural elucidation and quantification. ajrconline.org | Identification and quantification of volatile and semi-volatile compounds. |

| LC-MS/MS | Polarity and affinity for stationary/mobile phases | Mass-to-charge ratio of parent and daughter ions | Highly selective and sensitive quantification and structural confirmation. rsc.org | Analysis of non-volatile or thermally labile compounds in complex matrices. |

| GC-IR | Volatility and polarity | Infrared absorption by molecular vibrations | Functional group identification and isomer differentiation. numberanalytics.comspectra-analysis.com | Unambiguous identification of isomers and confirmation of functional groups. |

Based on a thorough review of the available research, there is insufficient specific information regarding the advanced applications of This compound to fully address the topics outlined in your request. The scientific literature does not prominently feature this specific compound in the contexts of being a key intermediate for advanced organic scaffolds, a building block in natural product synthesis, a precursor in catalysis, or an application in materials science.

While research exists for structurally similar compounds (e.g., those with different substitution patterns on the phenyl ring), your instructions to focus solely on this compound prevent the inclusion of that data. Therefore, a detailed article that strictly adheres to the requested outline and content inclusions cannot be generated at this time.

Advanced Applications and Role of 1 4 Chloro 3 Fluorophenyl Propan 1 One in Chemical Research

Potential for 1-(4-Chloro-3-fluorophenyl)propan-1-one in Materials Science

Monomer in Polymer Synthesis and Functional Polymer Design

While direct studies detailing the use of this compound as a monomer in polymer synthesis are not extensively documented, its chemical structure suggests a plausible role in the creation of functional polymers, particularly poly(aryl ketone)s. Halogenated polymers, in general, are synthesized either through the polymerization of halogen-containing monomers or by the post-polymerization halogenation of existing polymers. The presence of chlorine and fluorine atoms in this compound could impart desirable properties such as thermal stability, chemical resistance, and flame retardancy to the resulting polymers.

The synthesis of poly(aryl ether ketone)s (PAEKs), a class of high-performance thermoplastics, often involves nucleophilic aromatic substitution reactions. researchgate.netwright.eduvt.edu In such reactions, a bisphenol is reacted with a dihaloaromatic ketone. It is conceivable that derivatives of this compound, functionalized with an additional reactive site, could serve as monomers in the synthesis of novel PAEKs. The incorporation of the chloro- and fluoro-substituents into the polymer backbone could modulate the polymer's properties, including its solubility, thermal characteristics, and dielectric constant. nih.gov For instance, the introduction of fluorine-containing groups into polymers is a known strategy to reduce the dielectric constant, a crucial property for materials used in high-frequency and high-speed communication technologies. nih.gov

The reactivity of the ketone group also opens avenues for polymer modification. Ketones are versatile functional groups in organic synthesis and can participate in a variety of reactions. nih.gov This suggests that polymers incorporating the this compound moiety could be further functionalized to tailor their properties for specific applications.

Table 1: Potential Polymer Architectures Incorporating this compound Moiety

| Polymer Type | Potential Synthetic Route | Potential Properties |

| Poly(aryl ether ketone)s (PAEKs) | Nucleophilic aromatic substitution with bisphenols | High thermal stability, chemical resistance, modified dielectric properties |

| Functionalized Polyolefins | Copolymerization with olefin monomers | Enhanced flame retardancy, tailored surface properties |

| Modified Polymers | Post-polymerization modification of the ketone group | Introduction of new functionalities, cross-linking capabilities |

Component in Advanced Functional Materials (e.g., liquid crystals, optoelectronic materials, sensors)

The structural features of this compound also indicate its potential as a building block for advanced functional materials.

Liquid Crystals: Chalcones, which share the α,β-unsaturated ketone moiety structurally related to propiophenones, are known to exhibit liquid crystalline properties. tandfonline.comsemanticscholar.org The rigid core of the phenylpropanone structure, combined with the potential for introducing long alkyl chains, could lead to the formation of mesophases. The polarity and anisotropy introduced by the chloro and fluoro substituents could further influence the liquid crystalline behavior. Research on chalconyl-based liquid crystals has shown that the nature and position of substituents on the aromatic rings play a crucial role in determining the type of mesophase and the transition temperatures. tandfonline.com By analogy, modifications of the this compound structure could lead to new liquid crystalline materials.

Optoelectronic Materials: Fluorinated organic materials are of significant interest for electronic and optoelectronic applications. rsc.org The introduction of fluorine atoms into conjugated systems can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the material's resistance to oxidative degradation. rsc.org This makes such materials promising for use in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The 4-chloro-3-fluorophenyl group in the target compound, when incorporated into a larger conjugated system, could therefore enhance the performance of optoelectronic materials. Boronate esters containing aromatic rings have also been studied for their optoelectronic responses, indicating the broad potential of substituted aromatic compounds in this field. mdpi.com

Sensors: The development of chemical sensors often relies on the interaction of an analyte with a specifically designed molecule that produces a detectable signal. The carbonyl group and the aromatic ring of this compound could serve as interaction sites for various analytes. For instance, graphene-based sensors have been developed for the detection of bioactive compounds, highlighting the importance of aromatic structures in sensor design. nih.govmdpi.com It is plausible that polymers or materials functionalized with the this compound moiety could be employed as the active layer in chemical sensors, where the binding of an analyte would lead to a change in the material's optical or electrical properties.

Table 2: Potential Applications in Advanced Functional Materials

| Material Type | Potential Role of this compound Moiety | Key Structural Features |

| Liquid Crystals | Core component of mesogenic molecules | Rigid aromatic core, polar substituents |

| Optoelectronic Materials | Building block for conjugated polymers or small molecules | Fluorinated aromatic ring for improved electronic properties |

| Chemical Sensors | Active material for analyte detection | Aromatic ring and carbonyl group for molecular recognition |

Theoretical Pharmacophore Modeling and In Silico Drug Design Principles Based on the this compound Structural Motif

The this compound structural motif is a valuable starting point for theoretical pharmacophore modeling and in silico drug design. nih.govnih.govresearchgate.net A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov

The 4-chloro-3-fluorophenyl group presents a specific pattern of hydrogen bond acceptors (the fluorine and chlorine atoms) and a hydrophobic aromatic region. The propanone side chain adds a hydrogen bond acceptor (the carbonyl oxygen) and a hydrophobic ethyl group. These features can be used to define a pharmacophore model that can be employed in virtual screening of large compound libraries to identify potential new drug candidates. nih.gov

A study on the design of analgesic compounds utilized a similar structural core, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, to develop pharmacophore models. researchgate.net This demonstrates that the substituted chlorophenyl moiety is a relevant scaffold for interaction with biological targets. The structure-activity relationship (SAR) studies of these compounds indicated that the substituents on the phenyl ring are crucial for their analgesic activity. researchgate.net

In silico methods, such as molecular docking, can be used to predict the binding affinity and mode of interaction of molecules containing the this compound motif with various protein targets. eijppr.com Computational tools can also predict the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, which is a critical aspect of drug development. scispace.com

The principles of in silico drug design based on this motif would involve:

Target Identification: Identifying potential biological targets where the specific electronic and steric features of the 4-chloro-3-fluorophenyl group would be beneficial for binding.

Pharmacophore Hypothesis Generation: Defining a 3D arrangement of features based on the this compound structure. This model would include hydrophobic centers, hydrogen bond acceptors, and aromatic rings.

Virtual Screening: Using the pharmacophore model to search databases of chemical compounds to find molecules that match the defined features.

Molecular Docking and Scoring: Docking the identified hits into the active site of the target protein to predict their binding orientation and affinity.